molecular formula C9H8FN3O2 B12942845 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one

2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one

Cat. No.: B12942845
M. Wt: 209.18 g/mol
InChI Key: RBRQDLJMXKZRJN-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluorine atom, which often enhances biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxybenzoyl chloride.

    Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.

    Amination: Finally, the compound is aminated using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one involves:

    Molecular Targets: It may target specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-8-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-6-fluoro-8-hydroxyquinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and stability compared to other quinazoline derivatives.

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

2-amino-6-fluoro-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H8FN3O2/c1-15-6-3-4(10)2-5-7(6)12-9(11)13-8(5)14/h2-3H,1H3,(H3,11,12,13,14)

InChI Key

RBRQDLJMXKZRJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(NC2=O)N)F

Origin of Product

United States

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